4-Chloro-1,3-thiazole-2-sulfonyl chloride
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Overview
Description
4-Chloro-1,3-thiazole-2-sulfonyl chloride is a chemical compound with the molecular formula C3HCl2NO2S2 and a molecular weight of 218.08 g/mol . It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
The synthesis of 4-Chloro-1,3-thiazole-2-sulfonyl chloride typically involves the chlorination of thiazole derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
4-Chloro-1,3-thiazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds in the presence of palladium catalysts.
Common reagents used in these reactions include bases like triethylamine and pyridine, and solvents such as dichloromethane and acetonitrile . The major products formed depend on the specific reaction conditions and the nucleophiles involved.
Scientific Research Applications
4-Chloro-1,3-thiazole-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-1,3-thiazole-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols . This reactivity allows it to form covalent bonds with various substrates, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparison with Similar Compounds
4-Chloro-1,3-thiazole-2-sulfonyl chloride can be compared with other thiazole derivatives, such as:
2-Chloro-1,3-thiazole-4-sulfonyl chloride: Similar in structure but with the chlorine atom at a different position, leading to variations in reactivity and applications.
2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride: Contains a methyl group, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific reactivity and the range of applications it offers in various fields of research and industry.
Properties
CAS No. |
89501-96-2 |
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Molecular Formula |
C3HCl2NO2S2 |
Molecular Weight |
218.1 g/mol |
IUPAC Name |
4-chloro-1,3-thiazole-2-sulfonyl chloride |
InChI |
InChI=1S/C3HCl2NO2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H |
InChI Key |
VTRVORDIBTWLHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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